4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride
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Overview
Description
4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride is an organic compound with the molecular formula C3H5Cl2N3OS. This compound is known for its unique structure, which includes a thiadiazole ring substituted with an ammoniooxy group and a chlorine atom. It is a colorless crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride typically involves the following steps:
Condensation Reaction: The starting material, 5-chloro-1,2,3-thiadiazole, undergoes a condensation reaction with hydroxylamine to form 4-[(Hydroxyamino)methyl]-5-chloro-1,2,3-thiadiazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Purification Steps: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of reduced thiadiazole derivatives.
Substitution: Generation of various substituted thiadiazole compounds.
Scientific Research Applications
4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-cancer agents.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-[(Ammoniooxy)methyl]-1,2-dichlorobenzene chloride
- 4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride
Uniqueness
This compound is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C3H5Cl2N3OS |
---|---|
Molecular Weight |
202.06 g/mol |
IUPAC Name |
(5-chlorothiadiazol-4-yl)methoxyazanium;chloride |
InChI |
InChI=1S/C3H5ClN3OS.ClH/c4-3-2(1-8-5)6-7-9-3;/h1H2,5H3;1H/q+1;/p-1 |
InChI Key |
MSZVVYHMUPHQES-UHFFFAOYSA-M |
Canonical SMILES |
C(C1=C(SN=N1)Cl)O[NH3+].[Cl-] |
Origin of Product |
United States |
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